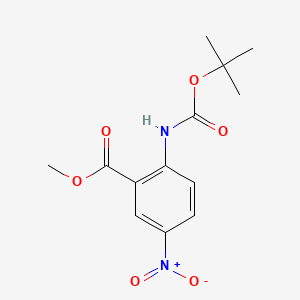

Methyl 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a nitro group attached to the benzene ring. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoate typically involves the following steps:

Nitration of Methyl Benzoate: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce methyl 5-nitrobenzoate.

Protection of Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step introduces the tert-butoxycarbonyl (Boc) group.

Coupling Reaction: The protected amino group is then coupled with methyl 5-nitrobenzoate under appropriate conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

Reduction: The nitro group in Methyl 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amino group.

Hydrolysis: The ester group in the compound can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection.

Hydrolysis: Sodium hydroxide (NaOH) in water or hydrochloric acid (HCl) in water.

Major Products

Reduction: Methyl 2-((tert-butoxycarbonyl)amino)-5-aminobenzoate.

Substitution: Methyl 2-amino-5-nitrobenzoate.

Hydrolysis: 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

Methyl 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes.

Medicine: It serves as a precursor in the synthesis of peptide-based drugs and other therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoate involves its ability to undergo various chemical transformations, such as reduction, substitution, and hydrolysis. These reactions enable the compound to interact with different molecular targets and pathways, facilitating the synthesis of desired products. The Boc group provides stability and protection to the amino group, allowing for selective reactions to occur.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: This compound also contains a Boc-protected amino group and is used in similar synthetic applications.

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: Another Boc-protected amino ester with applications in organic synthesis.

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoate is unique due to the presence of both a nitro group and a Boc-protected amino group on the benzene ring. This combination of functional groups provides distinct reactivity and stability, making it a valuable intermediate in various synthetic pathways.

Actividad Biológica

Methyl 2-((tert-butoxycarbonyl)amino)-5-nitrobenzoate, often referred to as MBN, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MBN is characterized by the following chemical structure:

- Chemical Formula : C12H14N2O5

- Molecular Weight : 270.25 g/mol

- CAS Number : 57113-90-3

The compound features a nitro group and a tert-butoxycarbonyl (Boc) amino group, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of MBN. It has been evaluated for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

-

Antibacterial Activity :

- MBN has demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. It operates primarily by inhibiting bacterial cell wall synthesis and protein synthesis mechanisms, akin to β-lactam antibiotics .

- A study showed that MBN exhibited minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating a promising antibacterial profile .

- Antifungal Activity :

The mechanism by which MBN exerts its biological effects involves several pathways:

- Inhibition of Cell Wall Synthesis : MBN disrupts peptidoglycan cross-linking in bacterial cell walls, leading to cell lysis.

- Protein Synthesis Inhibition : Similar to aminoglycosides, MBN interferes with ribosomal function, thereby inhibiting protein synthesis in bacteria .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of MBN against a panel of resistant strains. The results indicated that:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

This study underscores the potential of MBN as a candidate for developing new antimicrobial agents .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxic effects, MBN was tested on HeLa cells (cervical cancer cell line). The findings revealed:

- IC50 Value : 25 µM

- Mechanism : Induction of apoptosis through mitochondrial pathways.

These results suggest that MBN may have applications in cancer therapy, particularly as an adjunct to existing chemotherapeutic agents .

Propiedades

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-10-6-5-8(15(18)19)7-9(10)11(16)20-4/h5-7H,1-4H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQHCRSHSQNNFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695978 |

Source

|

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147290-58-2 |

Source

|

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.